N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
CAS No.:
Cat. No.: VC16402669
Molecular Formula: C21H19N5O2
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N5O2 |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
| Standard InChI | InChI=1S/C21H19N5O2/c1-13-18(15-8-5-4-6-9-15)20-24-23-19(14(2)26(20)25-13)21(27)22-16-10-7-11-17(12-16)28-3/h4-12H,1-3H3,(H,22,27) |
| Standard InChI Key | JROOQYKMNVNYLH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC |
Introduction
N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxamide is a complex heterocyclic compound featuring a unique pyrazolo[5,1-c] triazine structure. This compound is characterized by a methoxyphenyl group attached to the nitrogen position, along with dimethyl and phenyl substituents that enhance its chemical properties. The molecular formula of this compound is C21H19N5O2, with a molecular weight of approximately 373.4 g/mol .
Synthesis
The synthesis of N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxamide typically involves multi-step chemical reactions. These synthetic routes may vary in complexity and yield depending on the specific conditions employed. Common methods include the use of commercially available reagents and catalysts to facilitate the formation of the pyrazolo-triazine core and subsequent substitution reactions.
Biological Activities
Compounds within the pyrazolo[5,1-c] triazine class exhibit diverse biological activities, including potential anti-inflammatory and antimicrobial effects. N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxamide has shown promise in interacting with multiple biological targets, making it a candidate for further research in drug development.
| Biological Activity | Potential Applications |
|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways |
| Antimicrobial | Treatment of infections |
| Interaction with Biological Targets | Drug development and therapeutic applications |
Interaction Studies
Interaction studies involving N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxamide focus on its binding affinity and specificity towards various biological targets. These studies are crucial for understanding the pharmacological profile of the compound and its potential therapeutic uses.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxamide. Notable examples include:
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